N'-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide
Description
N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of the oxamide functional group
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8(2)7-15-12(17)13(18)16-10-5-4-9(3)11(14)6-10/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNHPWEHQVLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide typically involves the reaction of 3-chloro-4-methylaniline with 2-methylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: 3-chloro-4-methylaniline is reacted with oxalyl chloride to form the corresponding acyl chloride intermediate.
Step 2: The acyl chloride intermediate is then reacted with 2-methylpropylamine to yield N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide.
Industrial Production Methods
In an industrial setting, the production of N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide would involve large-scale synthesis using the same reaction scheme. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide would depend on its specific interactions with molecular targets. Generally, oxamides can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chlorophenyl)-N-(2-methylpropyl)oxamide
- N’-(4-methylphenyl)-N-(2-methylpropyl)oxamide
- N’-(3-chloro-4-methylphenyl)-N-(ethyl)oxamide
Uniqueness
N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide is unique due to the specific combination of the chloro and methyl groups on the phenyl ring, as well as the 2-methylpropyl group attached to the oxamide. These structural features may confer unique chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
